Home > Products > Screening Compounds P46725 > N-[4-(1-piperidinylsulfonyl)phenyl]-4-(1-pyrrolidinylmethyl)benzamide
N-[4-(1-piperidinylsulfonyl)phenyl]-4-(1-pyrrolidinylmethyl)benzamide -

N-[4-(1-piperidinylsulfonyl)phenyl]-4-(1-pyrrolidinylmethyl)benzamide

Catalog Number: EVT-4865553
CAS Number:
Molecular Formula: C23H29N3O3S
Molecular Weight: 427.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Imatinib and its Derivatives

Imatinib

Compound Description: Imatinib, also known by its brand name Gleevec, is a tyrosine kinase inhibitor primarily used to treat chronic myeloid leukemia (CML) and other malignancies. It functions by inhibiting the activity of the BCR-ABL tyrosine kinase, a protein abnormally activated in CML and responsible for the uncontrolled growth of cancer cells [, , ].

Compound Description: This compound, designated as (S)-17b in the source literature, represents a novel benzamide derivative exhibiting potent inhibitory activity against human class I histone deacetylase (HDAC) isoforms []. This activity makes it a promising candidate for oral anticancer drug development. In vitro studies demonstrated its effectiveness against the human myelodysplastic syndrome (SKM-1) cell line, indicating its potential for treating hematological malignancies.

3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72)

Compound Description: AKE-72 is a diarylamide 3-aminoindazole recognized as a potent pan-BCR-ABL inhibitor, demonstrating activity against both wild-type BCR-ABL and the imatinib-resistant T315I mutant []. Its high potency and ability to target resistant CML cells highlight its potential as a therapeutic agent for treating this type of leukemia.

3-(2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534)

Compound Description: AP24534 is a potent, orally active pan-inhibitor of BCR-ABL kinase, including the T315I gatekeeper mutant []. This compound has demonstrated significant antitumor activity in preclinical studies and represents a promising lead for developing novel CML therapies, particularly for patients with imatinib resistance.

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Freebase Imatinib)

Compound Description: This compound represents the freebase form of Imatinib, the well-known tyrosine kinase inhibitor. The crystal structure of freebase Imatinib reveals an extended conformation, facilitating the formation of infinite hydrogen-bonded chains through its amide, amine, and pyrimidine groups []. Understanding the structural features of the freebase form provides valuable insights into the physicochemical properties and behavior of Imatinib.

4-[(1-methyl-6-nitroquinolin-1-ium-4-yl)amino]-N-[4-[(1-methylpyridin-1-ium-4-yl)amino]phenyl]benzamide (ZINC18057104)

Compound Description: Identified through virtual screening targeting E. coli DNA gyrase, ZINC18057104 exhibits potent antimicrobial activity against this clinically important bacterium, including quinolone-resistant strains []. This discovery highlights its potential as a lead compound for developing new antibiotics against drug-resistant infections.

N-(4-fluorophenylcarbamothioyl) Benzamide Derivatives

Compound Description: This series of compounds was designed based on the pharmacophore features of urea and phenyl carbamothioyl benzamide (PCTB) compounds, aiming to develop novel anticancer agents [].

(E)-N-(4-bromo-2-(1-(hydroxyimino)ethyl)phenyl)benzamide

Compound Description: The crystal structure of this compound reveals a conformation where the molecule forms infinite hydrogen-bonded chains through its amide, amine, and oxime groups []. Understanding the structural features of this compound contributes to the broader knowledge base of benzamide derivatives.

4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155)

Compound Description: CHMFL-ABL/KIT-155 acts as a potent type II ABL/c-KIT dual kinase inhibitor with a distinct hinge binding mode []. This selectivity makes it a promising therapeutic candidate for treating cancers driven by these kinases, such as chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs).

N-(4-(3,4-Dichlorophenoxy)-phenyl)-4-alkoxybenzamide Derivatives

Compound Description: This series of alkoxy benzamide derivatives were synthesized and evaluated for their anti-tuberculosis activity []. The study demonstrated that specific alkoxy substitutions on the benzamide scaffold led to significant activity against the H37RV strain of Mycobacterium tuberculosis.

Compound Description: This series of benzimidazole derivatives was synthesized and evaluated for their anti-inflammatory activity []. The study identified several potent compounds comparable in efficacy to indomethacin, a standard anti-inflammatory drug.

N-(2-chloro-phenyl-carbamo-thio-yl)-4-fluoro-benzamide and N-(4-bromo-phenyl-carbamo-thio-yl)-4-fluoro-benzamide

Compound Description: These two compounds, featuring a thiourea linkage connected to a benzamide core, were synthesized and characterized by X-ray crystallography and Hirshfeld surface analysis []. The study provided insights into their molecular conformations and intermolecular interactions, contributing to a deeper understanding of structure-property relationships in similar molecules.

Compound Description: This compound is the β-form of Pigment Yellow 181, a commercially significant organic pigment known for its bright yellow color and used in various applications, including inks, paints, and plastics [].

(-)-N-methyl-N-[4-(phenyl-4-acetaminopiperidine-1-yl)- -2-(3,4-dichlorophenyl)-butyl] -benzamide

Compound Description: This compound and its pharmaceutically acceptable salts are recognized for their potential in treating neurokinin A-derived diseases [, ]. Neurokinin A is a neuropeptide involved in various physiological processes, including pain transmission, inflammation, and smooth muscle contraction.

N-[4-(4-Chloro­phen­yl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetra­hydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide

Compound Description: This compound, characterized by X-ray crystallography, reveals a planar pyrazolo[3,4-b]pyridine system with the benzamide substituent deviating from the plane []. This structural information provides valuable insights into the conformation and potential intermolecular interactions of this molecule.

N-(4-Acetyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-N-methyl-2-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide

Compound Description: The crystal structure of this compound reveals a Z-shaped conformation stabilized by intramolecular hydrogen bonding and aromatic π-π stacking interactions []. These structural details provide insights into the molecular packing and potential physicochemical properties of this molecule.

3-[4-(2-Fluorobenzoyl) Piperazine-1-Carbonyl]-N-[3-(Trifluoromethyl)Phenyl] Benzamide

Compound Description: This novel benzamide derivative displays potent anti-tuberculosis activity against both drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis []. Molecular docking studies suggest that it targets the InhA enzyme, a key enzyme involved in mycolic acid biosynthesis in M. tuberculosis.

3,4-bis(acetyloxy)-N-{4-[(6-methoxy-4- pyrimidinyl)aminosulfonyl]phenyl}benzamide

Compound Description: This compound features a sulfonamide linker connecting a pyrimidine ring to a benzamide core, showcasing a diverse range of functionalities within a single molecule [].

4-Hydroxy-3,5-dimethoxy-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide methanol monosolvate

Compound Description: This compound showcases a combination of a benzamide core with an oxazole ring linked through a sulfonamide group []. Its crystal structure reveals a network of hydrogen bonds, contributing to the understanding of its solid-state interactions.

3-Nitro-N-(4-phenoxyphenyl) Benzamide (ICA-105574)

Compound Description: ICA-105574 acts as a potent and efficacious activator of the human ether-à-go-go-related gene (hERG) potassium channel []. By removing hERG channel inactivation, it prolongs the cardiac action potential duration. This property makes it a valuable tool for investigating hERG channel function and its implications in cardiac physiology.

Compound Description: These compounds were designed to possess both fluorine and benzothiazole moieties, aiming to achieve enhanced biological activity []. Preliminary bioassays revealed promising antiviral and antitumor properties for some derivatives, indicating their potential as lead compounds for drug development.

6-Pyrrolidinyl-2-(2-Substituted Phenyl)-4-Quinazolinones

Compound Description: This series of quinazolinone derivatives was developed and investigated for their cytotoxic activity against various cancer cell lines []. The research demonstrated significant cytotoxicity for several derivatives, particularly against leukemia cell lines, suggesting their potential as anticancer agents.

Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene Sulfonamides

Compound Description: These compounds, featuring both oxadiazole and benzamide/sulfonamide moieties, were synthesized and evaluated for their anti-inflammatory and anticancer activities []. This research emphasizes the exploration of hybrid molecules combining different pharmacophores to achieve synergistic or enhanced biological effects.

Properties

Product Name

N-[4-(1-piperidinylsulfonyl)phenyl]-4-(1-pyrrolidinylmethyl)benzamide

IUPAC Name

N-(4-piperidin-1-ylsulfonylphenyl)-4-(pyrrolidin-1-ylmethyl)benzamide

Molecular Formula

C23H29N3O3S

Molecular Weight

427.6 g/mol

InChI

InChI=1S/C23H29N3O3S/c27-23(20-8-6-19(7-9-20)18-25-14-4-5-15-25)24-21-10-12-22(13-11-21)30(28,29)26-16-2-1-3-17-26/h6-13H,1-5,14-18H2,(H,24,27)

InChI Key

MWTSNPVUEGJDNL-UHFFFAOYSA-N

SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)CN4CCCC4

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)CN4CCCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.